![molecular formula C12H12N2O2S B14397749 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one CAS No. 88090-99-7](/img/structure/B14397749.png)
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain . The compound also interacts with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells . Additionally, it can modulate neurotransmitter levels, contributing to its potential use in treating neurological disorders .
Comparaison Avec Des Composés Similaires
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one can be compared with other thiadiazole derivatives such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar structural features but includes a triazole ring, which may confer different biological activities.
Methedrone (para-methoxymethcathinone): Although structurally different, this compound shares the methoxyphenyl group and exhibits stimulant properties.
4-Methoxyamphetamine: Another compound with a methoxyphenyl group, known for its psychoactive effects.
The uniqueness of this compound lies in its combination of the thiadiazole ring and the methoxyphenyl group, which contribute to its diverse biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
88090-99-7 |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
1-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one |
InChI |
InChI=1S/C12H12N2O2S/c1-8(15)7-11-13-12(14-17-11)9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3 |
Clé InChI |
RAEYLYBEAYCCIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=NC(=NS1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


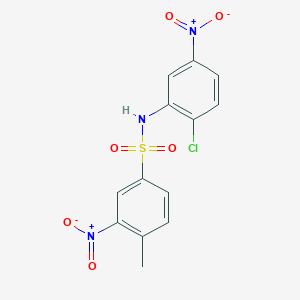
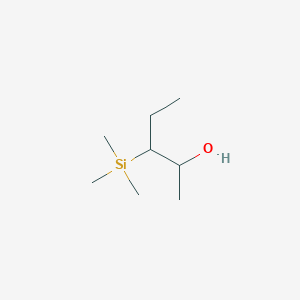
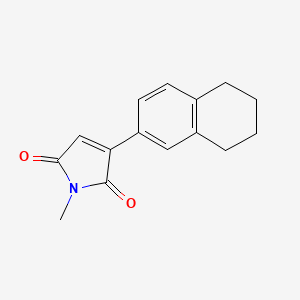
![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
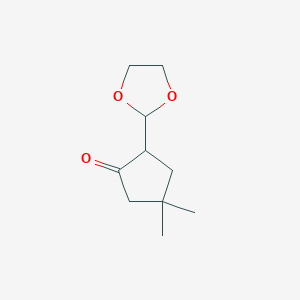
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)



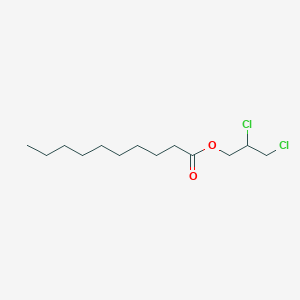
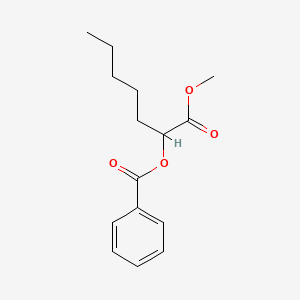
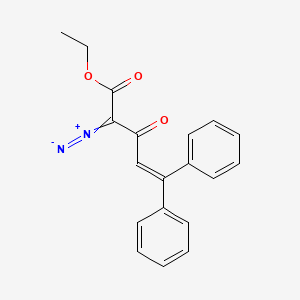
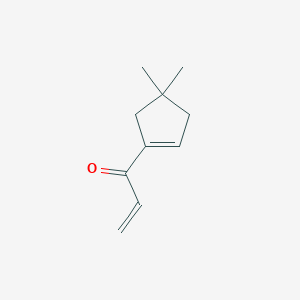
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
